In-Depth Technical Guide: Synthesis of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate
In-Depth Technical Guide: Synthesis of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate
Introduction: The Cornerstone of Asymmetric Synthesis
(1R,2R)-1,2-Diaminocyclohexane, often abbreviated as (1R,2R)-DACH, stands as a pivotal chiral auxiliary and ligand precursor in the field of asymmetric catalysis. Its C₂-symmetry is a highly sought-after characteristic in the design of chiral ligands, as it simplifies the potential transition states in a chemical reaction, frequently resulting in superior enantioselectivity.[1] The synthesis of enantiomerically pure (1R,2R)-DACH is most effectively and economically achieved through the resolution of its racemic mixture, trans-1,2-diaminocyclohexane. This resolution process hinges on the formation of diastereomeric salts with a chiral resolving agent, with D-(-)-tartaric acid being a widely employed and effective choice.[1][2]
This technical guide provides a comprehensive protocol for the synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate, a critical intermediate in obtaining enantiopure (1R,2R)-DACH. The procedure detailed herein leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and D-tartaric acid, allowing for the selective crystallization of the desired (1R,2R)-DACH D-tartrate salt.[1] This method is a classic and robust example of diastereomeric resolution, a technique fundamental to chiral chemistry since the pioneering work of Louis Pasteur.[1] The resulting enantiopure diamine is a crucial building block for high-value products, including the anticancer drug Oxaliplatin.[1][3]
Principle of Diastereomeric Resolution
The resolution of racemic trans-1,2-diaminocyclohexane with D-tartaric acid is a textbook illustration of diastereomeric salt formation and fractional crystallization. When the racemic diamine, a 1:1 mixture of (1R,2R)- and (1S,2S)-enantiomers, reacts with enantiomerically pure D-tartaric acid, two diastereomeric salts are produced: (1R,2R)-1,2-Diaminocyclohexane D-tartrate and (1S,2S)-1,2-Diaminocyclohexane D-tartrate.[1]
These diastereomers, unlike the original enantiomers, possess different physical properties, most notably their solubility in a given solvent system.[1] By carefully controlling experimental parameters such as temperature, solvent composition, and concentration, the less soluble diastereomer—(1R,2R)-1,2-Diaminocyclohexane D-tartrate—can be induced to crystallize selectively from the solution, while the more soluble (1S,2S) diastereomer remains in the mother liquor.[1] This separation allows for the isolation of the desired (1R,2R) enantiomer in high diastereomeric and, consequently, high enantiomeric purity.[1]
Experimental Workflow Overview
Caption: Experimental workflow for the synthesis of (1R,2R)-1,2-Diaminocyclohexane D-Tartrate.
Detailed Synthesis Protocol
This protocol is adapted from established and peer-reviewed methodologies for the resolution of trans-1,2-diaminocyclohexane.[2][4][5]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| (±)-trans-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 19.7 mmol (2.36 g) | ≥98% |
| D-(-)-Tartaric Acid | C₄H₆O₆ | 150.09 | 9.86 mmol (1.48 g) | ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 17 mmol (0.96 mL) | ≥99.7% |
| Distilled Water | H₂O | 18.02 | 5 mL | N/A |
| Methanol | CH₃OH | 32.04 | As needed for washing | ACS Grade |
Equipment
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100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
-
Thermometer
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Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Glassware for washing and collection
Step-by-Step Procedure
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Dissolution of the Resolving Agent: In a 100 mL round-bottom flask, combine D-(-)-tartaric acid (1.48 g, 9.86 mmol) and distilled water (5 mL). Stir the mixture at room temperature until the tartaric acid is completely dissolved, forming a clear, homogenous solution.[4]
-
Addition of the Racemic Amine: To the stirred tartaric acid solution, add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) at a rate that allows the reaction temperature to rise to, but not significantly exceed, 70°C.[4][5] The reaction is exothermic.
-
Addition of Acetic Acid and Precipitation: Once the diamine addition is complete, slowly add glacial acetic acid (0.96 mL, 17 mmol) to the resulting solution. The rate of addition should be controlled to ensure the reaction temperature does not surpass 90°C.[4][5] A white precipitate of the diastereomeric salts should form immediately upon the addition of the acetic acid.[4][5]
-
Crystallization and Cooling: Vigorously stir the resulting slurry as it is allowed to cool to room temperature. Subsequently, cool the mixture further in an ice bath to <5°C to maximize the precipitation of the less soluble (1R,2R)-1,2-diaminocyclohexane D-tartrate salt.[4][5]
-
Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.[4][5]
-
Washing and Purification: Wash the collected solid (the filter cake) with a small amount of ice-cold water (e.g., 3 mL) to remove any residual mother liquor.[4] Further wash the solid with several portions of cold methanol (e.g., 5 x 3 mL) to remove soluble impurities.[1][4][5]
-
Drying: Dry the purified (1R,2R)-1,2-Diaminocyclohexane D-tartrate salt under reduced pressure to a constant weight. A typical yield for this procedure is in the range of 90%.[4]
Liberation of the Free Diamine (Optional)
To obtain the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane free base, the tartrate salt can be treated with a strong base.
-
Suspend the (1R,2R)-1,2-Diaminocyclohexane D-tartrate salt in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[4]
-
Add an aqueous solution of a strong base, for example, 4M sodium hydroxide (NaOH), and stir the biphasic mixture vigorously.[4]
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free diamine as a colorless oil or a white to light yellow crystalline powder.[4][6]
Characterization and Quality Control
The identity and purity of the synthesized (1R,2R)-1,2-Diaminocyclohexane D-tartrate should be confirmed using standard analytical techniques.
-
Melting Point: The tartrate salt has a reported melting point of 273°C (with decomposition).
-
Optical Rotation: The specific rotation of the (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate (an enantiomeric salt) is reported as [α]₂₀/D +12.5° (c = 4 in H₂O).[6] The D-tartrate salt should have a corresponding negative value. Measurement of the optical rotation provides a direct indication of the enantiomeric purity.
-
Elemental Analysis: The calculated elemental composition for C₁₀H₂₀N₂O₆ is C, 45.45%; H, 7.63%; N, 10.60%. Experimental values should be in close agreement.[4][7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the salt.[8]
Reaction Mechanism Visualization
Caption: Principle of diastereomeric resolution for (1R,2R)-1,2-Diaminocyclohexane D-Tartrate synthesis.
Safety Considerations
-
trans-1,2-Diaminocyclohexane is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glacial acetic acid is corrosive and has a strong odor. It should be handled in a well-ventilated fume hood.
-
The reaction between the diamine and the acids is exothermic. Care should be taken to control the rate of addition to prevent the reaction from becoming too vigorous.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate via diastereomeric resolution is a robust and efficient method for obtaining this valuable chiral intermediate. The protocol outlined in this guide, when executed with care and precision, provides a reliable pathway to high-purity material. The resulting enantiomerically pure (1R,2R)-DACH is a versatile building block, indispensable for the development of chiral ligands and catalysts that drive innovation in asymmetric synthesis and pharmaceutical development.
References
- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 4(4), 106-109.
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Hassan, Y. (2019). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. [Link]
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ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? [Link]
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Larrow, J. F., & Jacobsen, E. N. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 75(11), 1460. [Link]
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The Royal Society of Chemistry. (2012). Supporting Information. [Link]
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Wikipedia. trans-1,2-Diaminocyclohexane. [Link]
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PDF Free Download. Resolution of trans-Cyclohexane-1,2-diamine and Determination of. [Link]
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ARKIVOC. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]
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Larrow, J. F., & Jacobsen, E. N. (1994). Direct optical resolution of trans-1,2-diamino cyclohexane from an amine mixture. The Journal of Organic Chemistry, 59(7), 1939-1942. [Link]
- Google Patents. (2011). JP2011093834A - Method for producing 1, 2-diaminocyclohexane.
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Coquerel, G., & Pulido, R. (2013). Preparative resolution of (±)- trans-1,2-diaminocyclohexane by means of preferential crystallization of its citrate monohydrate. Request PDF. [Link]
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SpectraBase. (1R,2R)-(+)-1,2-diaminocyclohexane L-tartrate. [Link]
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Scholarly Commons. (2018). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]
